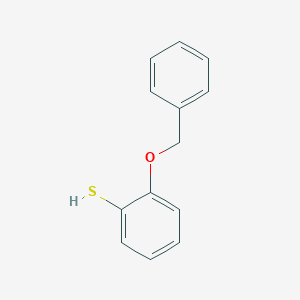

2-(Benzyloxy)thiophenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Benzyloxy)thiophenol, also known as BZTP, is a chemical compound that belongs to the class of thiophenols. It has gained significant attention in the scientific community due to its potential applications in various fields, including organic synthesis and material science.

Applications De Recherche Scientifique

Environmental and Biological Detection

A significant application of thiophenol derivatives, including 2-(Benzyloxy)thiophenol, is in the detection and monitoring of thiophenol levels in environmental and biological systems. A ratiometric fluorescent probe, DCVP-DNP, was developed for the visualization of thiophenol in environmental samples and living cells. This probe offers high selectivity for thiophenol through a thiophenol-triggered nucleophilic substitution reaction, and its emission intensities linearly correlate with thiophenol concentration, facilitating precise measurement. The probe’s capability to operate in water samples and its potential applications in environmental and biological systems underscore its importance (Shen et al., 2020).

Additionally, another reaction-based fluorescence signaling probe utilizing 2-(2-aminophenyl)benzothiazole for thiophenol has been designed. This probe demonstrated pronounced off–on-type fluorescence signaling behavior towards thiophenol, offering selective and sensitive detection methods. It was applied in monitoring thiophenol levels in simulated wastewater, showcasing its practical application in environmental monitoring (Choi et al., 2017).

Synthesis and Chemical Applications

This compound derivatives play a crucial role in the synthesis of complex organic compounds. A method has been proposed for synthesizing 2-arylbenzo[b]thiophenes, which are important due to their use as selective estrogen receptor modulators. The method involves an aromatic nucleophilic substitution reaction and Heck-type coupling, providing a direct route from the benzo[b]thiophene core to the desired derivatives (David et al., 2005).

Furthermore, thiophenols, including this compound derivatives, have been utilized as protic nucleophilic triggers in aryne three-component coupling. This synthetic approach allows for the mild synthesis of 2-arylthio benzyl alcohol derivatives and demonstrates the versatility of thiophenols in facilitating complex organic reactions (Bhattacharjee et al., 2020).

Applications in Polymer Science

This compound derivatives also find applications in polymer science. A notable instance is the use of polymer-supported thiophenol for the synthesis and purification of a benzimidazol-2-one library. This approach, employing polymer-supported thiophenol to remove excess alkylating agents, resulted in the production of mono- and di-substituted benzimidazol-2-ones with high yield and purity, highlighting the utility of thiophenol derivatives in fine-tuning synthetic processes (Ermann et al., 2000).

Propriétés

IUPAC Name |

2-phenylmethoxybenzenethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12OS/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-9,15H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNQXSQBZZNPPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2488918.png)

![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B2488919.png)

![2-[3-({[(2,4-dichlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2488924.png)

![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2488926.png)